Galanthaminon
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of galanthaminone involves multiple steps, including the use of iodinated isovanillin derivatives and 2-cyclohexen-1-ol derivatives . One of the key steps in the synthesis is the intramolecular Heck reaction, which forms a tetracyclic lactol intermediate . This intermediate is then converted to narwedine, an immediate precursor to galanthaminone, through reductive amination .
Industrial Production Methods: Industrial production of galanthaminone can be achieved through both extraction from natural sources and total synthesis . The extraction process involves isolating the compound from the bulbs and flowers of plants like Galanthus nivalis . Total synthesis, on the other hand, involves a series of chemical reactions starting from commercially available materials .
Chemical Reactions Analysis
Types of Reactions: Galanthaminone undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of galanthaminone include sodium naphthalenide, sodium triacetoxyborohydride, and trifluoroacetic acid . These reagents are used under specific conditions to achieve the desired transformations in the molecule .
Major Products Formed: The major products formed from these reactions include narwedine and other intermediates that are crucial for the final synthesis of galanthaminone .
Scientific Research Applications
Galanthaminone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying acetylcholinesterase inhibition . In biology, it is used to investigate the effects of acetylcholine on neuronal function . In medicine, galanthaminone is used to treat mild to moderate Alzheimer’s disease by increasing acetylcholine levels in the brain .
Mechanism of Action
Galanthaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, galanthaminone increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . It also acts as an allosteric modulator of nicotinic receptors, further enhancing its effects on neuronal function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to galanthaminone include rivastigmine, donepezil, and tacrine . These compounds are also acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .
Uniqueness: What sets galanthaminone apart from these similar compounds is its dual mechanism of action. In addition to inhibiting acetylcholinesterase, it also modulates nicotinic receptors, providing a more comprehensive approach to enhancing cholinergic neurotransmission .
Properties
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENVUHCAYXAROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124485 | |
Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296237-49-5 | |
Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296237-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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